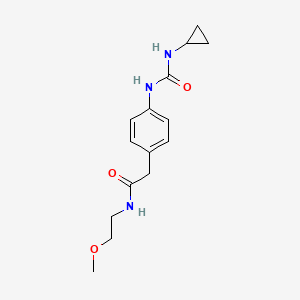
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide, also known as PF-06463922, is a small molecule inhibitor that selectively targets the receptor tyrosine kinase, FMS-like tyrosine kinase 3 (FLT3). FLT3 is a protein that is involved in the regulation of hematopoiesis, or the formation of blood cells. Mutations in FLT3 have been linked to the development of acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for AML.
Scientific Research Applications
Anticonvulsant Activities and Crystal Structure Analysis
Research on similar compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, explores their anticonvulsant activities. These compounds show potential in acting as functionalized amino acid anticonvulsants due to their specific molecular features likely responsible for anticonvulsant activities. This insight comes from stereochemical comparisons and crystal structure analysis, which highlight the importance of certain molecular features like phenyl groups and oxygen atoms in their biological activity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Metabolism and Toxicology Studies
Comparative metabolism studies on chloroacetamide herbicides provide insights into the metabolic activation pathways that may lead to carcinogenicity. These studies are crucial for understanding the metabolic processes in human and rat liver microsomes, which could inform safety evaluations and risk assessments of chemicals with similar structures (Coleman, Linderman, Hodgson, & Rose, 2000).
Pharmacological Assessments
The synthesis and pharmacological assessment of compounds like 2-(4-methoxyphenyl)ethyl]acetamide derivatives for PTP1B inhibitory activity demonstrate the potential of these compounds in antidiabetic applications. Docking studies and in vivo screening for antidiabetic activity provide a basis for the development of novel therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Green Synthesis and Catalytic Applications
Research into the green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights the development of novel catalysts with high activity, selectivity, and stability for industrial applications. This research is significant for the production of azo disperse dyes and demonstrates an environmentally friendly approach to chemical synthesis (Zhang Qun-feng, 2008).
properties
IUPAC Name |
2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-9-8-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPQFZKRPIXCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)



![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)



![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)



![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)